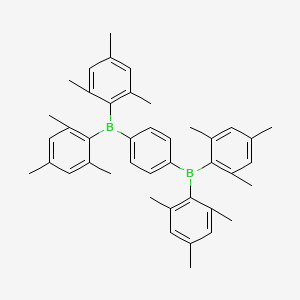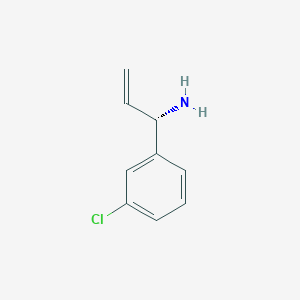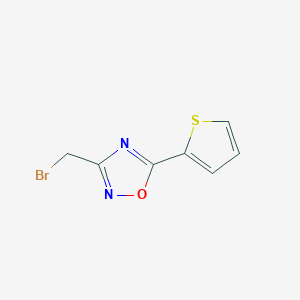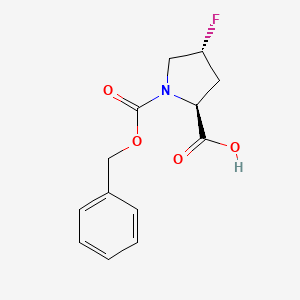
Cbz-trans-4-fluoro-Pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-trans-4-fluoro-Pro-OH is a fluorinated derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorine atom at the 4-position and a carbobenzyloxy (Cbz) protecting group on the nitrogen atom. This modification enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-trans-4-fluoro-Pro-OH typically involves the following steps:
Protection: The nitrogen atom of the proline is protected using a carbobenzyloxy (Cbz) group. This is usually done by reacting proline with benzyl chloroformate in the presence of a base like sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-trans-4-fluoro-Pro-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with hydrogen replacing the fluorine atom.
Substitution: Substituted derivatives where the fluorine atom is replaced by nucleophiles.
Applications De Recherche Scientifique
Cbz-trans-4-fluoro-Pro-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Serves as a probe to study protein structure and function due to its ability to mimic natural amino acids.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cbz-trans-4-fluoro-Pro-OH involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of molecular pathways and biological processes, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4r)-4-fluoroproline: Lacks the Cbz protecting group, making it less stable but more reactive.
(4r)-N-boc-4-fluoroproline: Contains a different protecting group (Boc) on the nitrogen atom, offering different reactivity and stability profiles.
Uniqueness
Cbz-trans-4-fluoro-Pro-OH is unique due to its combination of fluorine substitution and Cbz protection, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical and biological interactions.
Propriétés
Numéro CAS |
72204-23-0 |
|---|---|
Formule moléculaire |
C13H14FNO4 |
Poids moléculaire |
267.25 g/mol |
Nom IUPAC |
(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H14FNO4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/t10-,11+/m1/s1 |
Clé InChI |
CORSVESTDJTBDT-MNOVXSKESA-N |
SMILES isomérique |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)F |
SMILES canonique |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
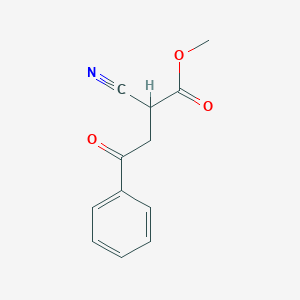
![4-(Benzo[b]thiophen-2-yl)-5-bromo-2-chloropyrimidine](/img/structure/B8596601.png)
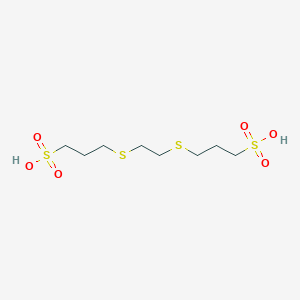
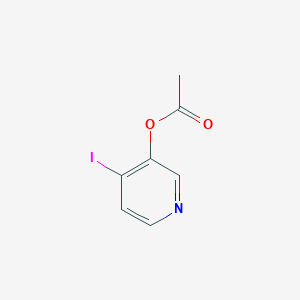
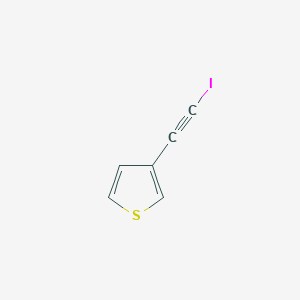

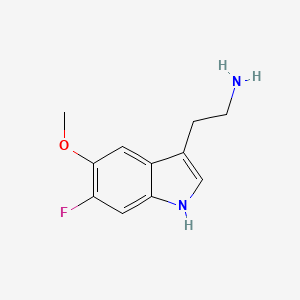
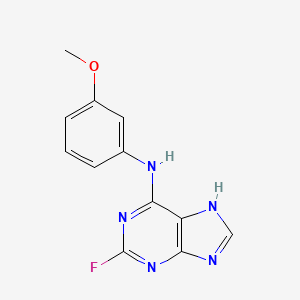

![Methanone, [2-[4-(methylthio)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B8596638.png)
